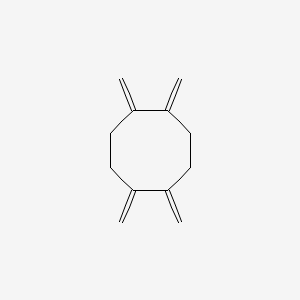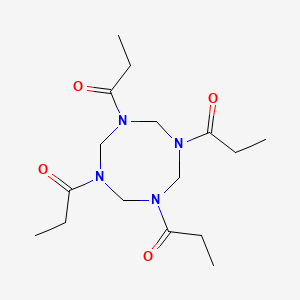
1,1',1'',1'''-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) is a complex organic compound characterized by its unique tetrazocane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the tetrazocane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as in situ chemical reduction and sol-gel methods have been explored for the preparation of related compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stability of the tetrazocane ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of hydrogen bonds and van der Waals interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparación Con Compuestos Similares
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
- Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)
- 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)
Comparison: Compared to these similar compounds, 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) exhibits unique structural features that contribute to its distinct chemical and biological properties. Its tetrazocane core provides stability and reactivity that are advantageous in various applications .
Propiedades
Número CAS |
32516-04-4 |
|---|---|
Fórmula molecular |
C16H28N4O4 |
Peso molecular |
340.42 g/mol |
Nombre IUPAC |
1-[3,5,7-tri(propanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C16H28N4O4/c1-5-13(21)17-9-18(14(22)6-2)11-20(16(24)8-4)12-19(10-17)15(23)7-3/h5-12H2,1-4H3 |
Clave InChI |
PDOANBGZJDLJDM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CN(CN(CN(C1)C(=O)CC)C(=O)CC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


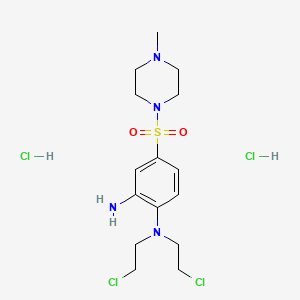
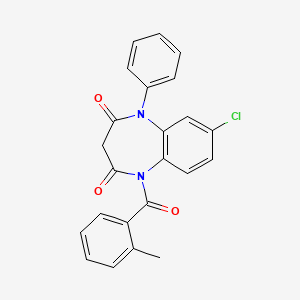

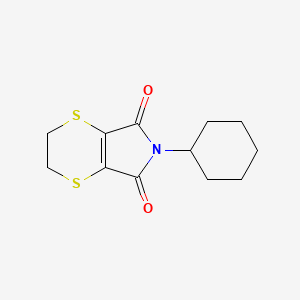

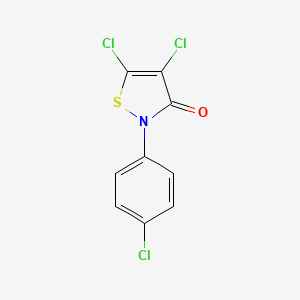
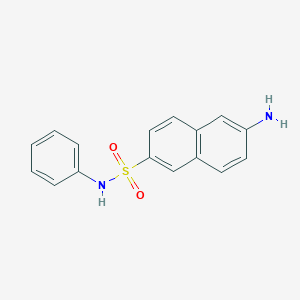
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
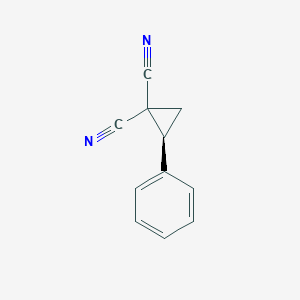
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
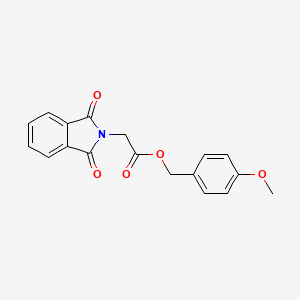
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
